5,8-Quinolinedione, 6,7-bis(phenylthio)-
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Overview
Description
5,8-Quinolinedione, 6,7-bis(phenylthio)- is a synthetic compound derived from the quinolinedione family. Quinolinediones are known for their broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties . The unique structure of 5,8-Quinolinedione, 6,7-bis(phenylthio)-, with phenylthio groups at the 6 and 7 positions, enhances its biological activity and makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 5,8-quinolinedione with thiophenol in the presence of a catalyst under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of 5,8-Quinolinedione, 6,7-bis(phenylthio)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5,8-Quinolinedione, 6,7-bis(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The phenylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
5,8-Quinolinedione, 6,7-bis(phenylthio)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and pathways.
Medicine: Its anticancer and antibacterial properties are being explored for potential therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,8-Quinolinedione, 6,7-bis(phenylthio)- involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to disruption of cellular processes and ultimately cell death. The phenylthio groups enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Streptonigrin: Another quinolinedione derivative with anticancer properties.
Lavendamycin: Known for its antibacterial and anticancer activities.
Streptonigron: Exhibits similar biological activities as 5,8-Quinolinedione, 6,7-bis(phenylthio)-.
Uniqueness
5,8-Quinolinedione, 6,7-bis(phenylthio)- is unique due to the presence of phenylthio groups at the 6 and 7 positions, which enhance its biological activity and make it more effective in various applications compared to other quinolinedione derivatives .
Properties
CAS No. |
102183-15-3 |
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Molecular Formula |
C21H13NO2S2 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
6,7-bis(phenylsulfanyl)quinoline-5,8-dione |
InChI |
InChI=1S/C21H13NO2S2/c23-18-16-12-7-13-22-17(16)19(24)21(26-15-10-5-2-6-11-15)20(18)25-14-8-3-1-4-9-14/h1-13H |
InChI Key |
GQMQXCVRWWTFLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C(=O)C3=C(C2=O)C=CC=N3)SC4=CC=CC=C4 |
Origin of Product |
United States |
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